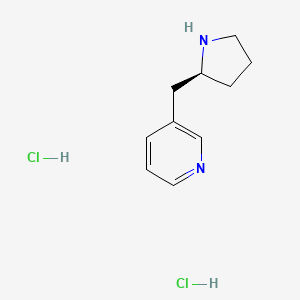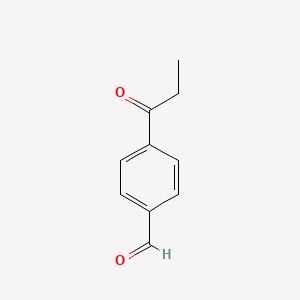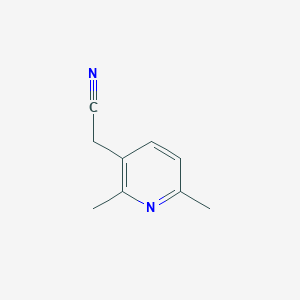
2-(2,6-Dimethylpyridin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylpyridin-3-yl)acetonitrile is an organic compound with the molecular formula C9H10N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a nitrile group attached to the acetonitrile moiety. This compound is primarily used in research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-3-yl)acetonitrile typically involves the reaction of 2,6-dimethylpyridine with acetonitrile in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 2,6-dimethylpyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(2,6-Dimethylpyridin-3-yl)acetamide or 2-(2,6-Dimethylpyridin-3-yl)acetic acid.
Reduction: 2-(2,6-Dimethylpyridin-3-yl)methylamine.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-(2,6-Dimethylpyridin-3-yl)acetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylpyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile or electrophile, participating in various chemical reactions that modify its activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-Dimethylpyridin-3-yl)acetamide
- 2-(2,6-Dimethylpyridin-3-yl)acetic acid
- 2-(2,6-Dimethylpyridin-3-yl)methylamine
Uniqueness
2-(2,6-Dimethylpyridin-3-yl)acetonitrile is unique due to the presence of both the nitrile group and the dimethylpyridine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in research and development.
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-(2,6-dimethylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9(5-6-10)8(2)11-7/h3-4H,5H2,1-2H3 |
Clé InChI |
UJPXNHLFSHJHNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


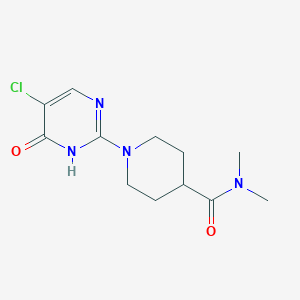

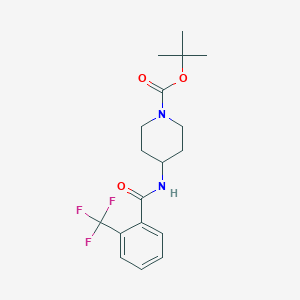



![(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)

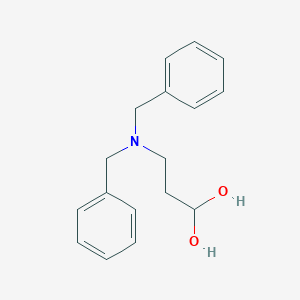
![tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)
![2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)

